Methyl Palmitate-d3
Description
Overview of Methyl Palmitate and its Deuterated Analogues in Research Contexts
Methyl palmitate is the methyl ester of palmitic acid, the most common saturated fatty acid found in animals and plants. ontosight.aifrontiersin.org It is a naturally occurring compound involved in various biological processes, including energy storage and cellular signaling. frontiersin.orgsolubilityofthings.com In research, methyl palmitate and other fatty acid methyl esters (FAMEs) are frequently analyzed to understand the fatty acid composition of complex lipids in biological samples. jianhaidulab.comshimadzu.com This analysis often involves converting fatty acids to their methyl esters to improve their volatility for gas chromatography-mass spectrometry (GC-MS) analysis. jianhaidulab.com
To enhance the precision of these analytical methods, deuterated analogues of methyl palmitate are employed. Deuterium-labeled standards, such as Methyl Palmitate-d3, are chemically identical to their non-deuterated counterparts but have a higher mass due to the presence of deuterium (B1214612) atoms. scbt.com This property makes them ideal for use as internal standards in quantitative mass spectrometry. caymanchem.comshimadzu.com Other deuterated versions, like Methyl palmitate-d31, are also utilized in research. medchemexpress.com
Physicochemical Properties of Methyl Palmitate
| Property | Value |
|---|---|
| Chemical Formula | C17H34O2 ontosight.ai |
| Molecular Weight | 270.46 g/mol ontosight.ai |
| Appearance | White crystalline solid ontosight.ai |
| Melting Point | 30-32°C ontosight.ai |
| Solubility | Slightly soluble in water; highly soluble in organic solvents like ethanol (B145695) and methanol (B129727). ontosight.ai |
Rationale for Employing this compound in Advanced Metabolic Studies
The primary application of this compound in advanced metabolic studies is its role as an internal standard for mass spectrometry-based lipid analysis. shimadzu.comcaymanchem.comcaymanchem.com When analyzing complex biological samples, variations in sample preparation and instrument response can introduce errors in quantification. By adding a known amount of this compound to the sample, it co-elutes with the endogenous (unlabeled) methyl palmitate during chromatographic separation. nih.gov Since the internal standard experiences the same procedural variations as the analyte, the ratio of the analyte's signal to the internal standard's signal provides a highly accurate and precise measurement. nih.gov
The three-dalton mass shift provided by the three deuterium atoms on the methyl group allows for clear differentiation from the natural isotopic abundance of carbon-13 in the unlabeled molecule, which is crucial for accurate quantification in high-resolution mass spectrometry. nih.govthermofisher.com This makes this compound an essential tool for lipidomics, enabling researchers to reliably quantify changes in palmitic acid levels in various physiological and pathological states.
Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C17H31D3O2 scbt.com |
| Molecular Weight | 273.47 g/mol scbt.com |
| Primary Use | Internal standard in mass spectrometry. shimadzu.comcaymanchem.comcaymanchem.com |
| Key Feature | Mass shift of +3 compared to unlabeled methyl palmitate. sigmaaldrich.com |
Properties
CAS No. |
60443-57-4 |
|---|---|
Molecular Formula |
C17H34O2 |
Molecular Weight |
273.475 |
IUPAC Name |
trideuteriomethyl hexadecanoate |
InChI |
InChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h3-16H2,1-2H3/i2D3 |
InChI Key |
FLIACVVOZYBSBS-BMSJAHLVSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC |
Synonyms |
Hexadecanoic Acid Methyl Ester-d3; Palmitic Acid Methyl Ester-d3; Edenor ME-C 16-80MY-d3; Emery 2216-d3; Metholene 2216-d3; Methyl Hexadecanoate-d3; Methyl n-Hexadecanoate-d3; Methyl Palmitate-d3; NSC 4197-d3; Pastell M 16-d3; Uniphat A60-d3; n-Hexad |
Origin of Product |
United States |
Synthesis and Isotopic Labeling Strategies for Methyl Palmitate D3
Methodologies for Deuterium (B1214612) Incorporation into the Methyl Group
The most direct and widely employed method for synthesizing Methyl Palmitate-d3 involves the specific introduction of a deuterated methyl group.
Esterification with Deuterated Methanol (B129727) (CD3OH)
The primary route to this compound is the acid-catalyzed esterification of palmitic acid with deuterated methanol (CD3OH or Methanol-d4). chromatographyonline.comontosight.ai This reaction directly attaches the trideuteromethyl (-CD3) group to the carboxylate of palmitic acid, forming the desired ester.
The general reaction is as follows:
CH₃(CH₂)₁₄COOH + CD₃OH ⇌ CH₃(CH₂)₁₄COOCD₃ + H₂O
This equilibrium reaction is typically driven toward the product side by using an excess of the deuterated alcohol or by removing the water as it forms. usm.my Various acid catalysts can be employed to facilitate this process. Common catalysts include mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), as well as solid catalysts like ion-exchange resins. usm.mynih.gov For instance, a method involves dissolving palmitic acid in a methanolic solution of H₂SO₄ and heating the mixture to achieve esterification. nih.gov The use of deuterated methanol (CD₃OH) in place of standard methanol is the key step that introduces the isotopic label. chromatographyonline.com
A study outlined a method for the simultaneous analysis of fatty acids and their methyl esters by using an in-situ derivatization with deuterated methanol. chromatographyonline.com The optimized conditions for this derivatization were found to be a reaction time of 20 minutes at a temperature of 50°C. chromatographyonline.com Another approach involves the use of a large excess of methanol to shift the reaction equilibrium towards the formation of the methyl ester, a useful strategy when the removal of water is difficult due to the lower boiling point of methanol compared to water. usm.my
Precursor Palmitic Acid Derivatization Routes
While direct esterification is most common, alternative routes involving the derivatization of palmitic acid are theoretically possible, though less frequently reported for this specific compound. One such route could involve converting palmitic acid into a more reactive derivative, such as an acyl chloride (palmitoyl chloride) or an anhydride. This activated intermediate could then be reacted with deuterated methanol.
Example of a two-step derivatization route:
Activation of Palmitic Acid: CH₃(CH₂)₁₄COOH + SOCl₂ → CH₃(CH₂)₁₄COCl + SO₂ + HCl
Esterification of Acyl Chloride: CH₃(CH₂)₁₄COCl + CD₃OH → CH₃(CH₂)₁₄COOCD₃ + HCl
This method avoids the production of water and can proceed under milder conditions without a strong acid catalyst, but it requires an additional synthetic step. Another possibility includes the use of the potassium salt of palmitic acid (potassium palmitate) which can then be reacted with a deuterated methylating agent. otsuka.co.jpshoko-sc.co.jp
Isotopic Purity and Characterization for Research Applications
For its use as an internal standard in quantitative analysis, the isotopic and chemical purity of this compound must be rigorously confirmed. ckisotopes.comlgcstandards.com Several analytical techniques are employed for this characterization.
Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for analyzing this compound. nih.govresearchgate.net GC separates the deuterated compound from any non-labeled methyl palmitate and other impurities. The mass spectrometer then provides definitive evidence of deuterium incorporation. The molecular ion peak ([M]⁺) for this compound appears at a mass-to-charge ratio (m/z) of 273.4, which is three mass units higher than that of the unlabeled methyl palmitate (m/z 270.4). chromatographyonline.comresearchgate.net This +3 m/z shift confirms the successful incorporation of the three deuterium atoms. chromatographyonline.com The relative intensities of the peaks at m/z 270 and 273 are used to calculate the isotopic purity or enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information. In the ¹H NMR spectrum of a successfully synthesized this compound, the characteristic singlet peak for the methoxy (B1213986) protons (-OCH₃), which typically appears around 3.65 ppm for standard methyl palmitate, will be absent. rjptonline.org The presence of any signal at this chemical shift would indicate contamination with the non-deuterated compound. In the ¹³C NMR spectrum, the signal for the methoxy carbon is observed, confirming the ester structure. rjptonline.org
The combination of these methods ensures that the synthesized this compound meets the high purity standards required for its application in sensitive and accurate metabolic research. ckisotopes.com
Table 1: Comparison of Synthesis Methodologies
| Method | Reactants | Catalyst/Conditions | Key Advantage | Consideration |
|---|---|---|---|---|
| Direct Esterification | Palmitic Acid, Deuterated Methanol (CD₃OH) | Acid catalyst (e.g., H₂SO₄), Heat | Single-step, efficient for direct labeling. ontosight.ai | Equilibrium reaction requires driving force (excess alcohol or water removal). usm.my |
| Acyl Chloride Route | Palmitoyl Chloride, Deuterated Methanol (CD₃OH) | Typically no catalyst needed or a mild base | Irreversible reaction, avoids water byproduct. | Requires an additional step to prepare the acyl chloride. |
Table 2: Key Spectroscopic Data for Characterization
| Technique | Unlabeled Methyl Palmitate | This compound | Observation |
|---|---|---|---|
| Mass Spec. (EI-MS) | Molecular Ion [M]⁺ at m/z 270.4. researchgate.net | Molecular Ion [M]⁺ at m/z 273.4. chromatographyonline.com | A mass shift of +3 confirms the presence of three deuterium atoms. chromatographyonline.com |
| ¹H NMR | Singlet for -OCH₃ protons at ~3.65 ppm. rjptonline.org | Absence of the -OCH₃ singlet. | Disappearance of the proton signal for the methyl ester group. |
| ¹³C NMR | Methoxy carbon signal at ~51.24 ppm. rjptonline.org | Methoxy carbon signal at ~51.24 ppm. rjptonline.org | Confirms the presence of the ester's carbon backbone. |
Table 3: List of Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | CH₃(CH₂)₁₄COOCD₃ |
| Methyl Palmitate | C₁₇H₃₄O₂ |
| Palmitic Acid | C₁₆H₃₂O₂ |
| Deuterated Methanol (Methanol-d4) | CD₃OH |
| Methanol | CH₃OH |
| Sulfuric Acid | H₂SO₄ |
| Hydrochloric Acid | HCl |
| Palmitoyl Chloride | C₁₆H₃₁ClO |
| Thionyl Chloride | SOCl₂ |
| Potassium Palmitate | C₁₆H₃₁KO₂ |
Analytical Applications of Methyl Palmitate D3 in Quantitative Omics
Role as an Internal Standard in Lipidomics and Metabolomics
Stable isotope dilution mass spectrometry is a gold standard for quantitative analysis. lipidmaps.org This technique involves the addition of a known quantity of a stable isotope-labeled compound, such as Methyl Palmitate-d3, to a sample at the earliest stage of processing. lipidmaps.orgnih.gov Because the labeled standard (e.g., Palmitic Acid-d3, which is then derivatized to this compound) and the endogenous analyte behave almost identically during extraction, derivatization, and chromatographic separation, the ratio of the labeled to the unlabeled compound measured by the mass spectrometer can be used to determine the absolute concentration of the analyte, correcting for procedural losses. lipidmaps.orgmdpi.com
This compound is instrumental for the absolute quantification of endogenous palmitic acid, one of the most common saturated fatty acids in human plasma and tissues. caymanchem.com In a typical workflow, a known amount of a deuterated standard like palmitic acid-d3 is added to the biological sample. metabolomicsworkbench.orgresearchgate.net During sample preparation, both the endogenous palmitic acid and the deuterated standard are converted to their respective fatty acid methyl esters (FAMEs)—Methyl Palmitate and this compound.
The mass spectrometer can differentiate between the two forms due to their mass difference. By comparing the peak area or intensity of the endogenous Methyl Palmitate to that of the known concentration of this compound, the exact amount of endogenous palmitic acid in the original sample can be calculated with high precision and accuracy. lipidmaps.orgresearchgate.net This approach is vital for accurately determining fatty acid concentrations in various matrices, from human plasma in metabolic studies to cultured cells. mdpi.comcaymanchem.commetabolomicsworkbench.org
A significant challenge in quantitative metabolomics is the variability introduced during multi-step sample preparation and analysis. lipidmaps.orgnih.gov Losses can occur at any stage, including sample extraction, derivatization, and injection into the analytical instrument. Adding this compound at the beginning of the workflow provides a means to normalize for these variations. lipidmaps.orgnih.gov
Any loss of analyte during the procedure will be mirrored by a proportional loss of the internal standard. Therefore, the ratio of the analyte to the internal standard remains constant regardless of sample loss. This normalization corrects for inconsistencies in extraction efficiency and derivatization yields and compensates for fluctuations in instrument response, ensuring that the final calculated concentration is a true reflection of the biological state. lipidmaps.orgnih.gov This technique significantly improves the precision and reliability of the measurement, which is crucial for comparing metabolite levels across different samples or experimental groups. biorxiv.org
The use of this compound is integral to the validation of analytical methods and for ongoing quality control (QC) in high-throughput studies. sigmaaldrich.com Method validation, often following guidelines such as those from the ICH, establishes the performance characteristics of an analytical procedure. oup.comnih.govsaudijournals.com Key validation parameters are determined using the internal standard.
Accuracy : Assessed by spiking known amounts of the analyte into a matrix and measuring the recovery relative to the internal standard.
Precision : Determined by repeatedly analyzing a sample and calculating the relative standard deviation (RSD) of the analyte-to-internal standard ratio. nih.govacs.org An RSD of less than 20% is generally considered acceptable for GC-MS analysis, with under 10% being superb. nih.gov
Linearity : Established by creating a calibration curve using a range of analyte concentrations, with the internal standard concentration held constant. acs.org
Limit of Detection (LOD) and Quantification (LOQ) : The lowest concentrations at which the analyte can be reliably detected and quantified, respectively, are determined based on the signal-to-noise ratio in the presence of the internal standard. nih.govacs.org
In high-throughput analyses, QC samples spiked with the internal standard are periodically run to monitor and ensure the stability and performance of the entire analytical system over time. frontiersin.org
Table 1: Example Method Validation Parameters Using Internal Standards
| Parameter | Description | Typical Acceptance Criteria | Reference |
|---|---|---|---|
| Linearity (R²) | Correlation coefficient of the calibration curve. | > 0.99 | acs.org |
| Precision (%RSD) | Relative Standard Deviation of replicate measurements. | < 15-20% | nih.govacs.org |
| Accuracy (% Recovery) | Closeness of measured value to the true value. | 85-115% | saudijournals.com |
| LOD (Signal-to-Noise) | Lowest concentration that can be detected. | ≥ 3:1 | acs.org |
| LOQ (Signal-to-Noise) | Lowest concentration that can be quantified accurately. | ≥ 10:1 | acs.org |
Integration into Standard Analytical Workflows
This compound and its precursor, palmitic acid-d3, are designed to be seamlessly integrated into established analytical workflows for fatty acid analysis. These workflows typically involve lipid extraction from a biological matrix, derivatization of fatty acids to a more volatile form, and subsequent analysis by chromatography coupled with mass spectrometry.
The analysis begins with the extraction of total lipids from the sample, such as plasma, tissues, or cultured cells. uab.edu The internal standard, for example, palmitic acid-d3, is added directly to the sample before extraction. lipidmaps.orgmetabolomicsworkbench.org Biphasic solvent systems are commonly employed for this purpose.
Folch Method : Uses a mixture of chloroform (B151607) and methanol (B129727). researchgate.netacs.org
Bligh & Dyer Method : A modification of the Folch method, also using chloroform/methanol but with different ratios. acs.org
MTBE Method : Utilizes methyl-tert-butyl ether (MTBE), methanol, and water for a biphasic separation where lipids partition into the upper MTBE layer. metabolomicsworkbench.orgacs.orgprotocols.io
After extraction, the fatty acids must be derivatized to increase their volatility for gas chromatography (GC) analysis. This is typically achieved by converting them into fatty acid methyl esters (FAMEs). nih.govnih.govrestek.com Several reagents are used for this esterification process.
Table 2: Common Derivatization Reagents for FAMEs Analysis
| Reagent | Description | Typical Conditions | Reference |
|---|---|---|---|
| Boron Trifluoride (BF₃)-Methanol | A common and effective reagent for esterification. | Heat at 60-70°C for 30-60 minutes. | restek.commdpi.com |
| Trimethylsulfonium Hydroxide (TMSH) | Allows for rapid, on-column methylation and is suitable for automation. | Automated injection with reagent. | nih.gov |
| BSTFA / MSTFA | Silylation reagents that form TMS esters. Can also derivatize other functional groups. | Heat at 60°C for 60 minutes. | restek.comresearchgate.net |
Once derivatized into FAMEs, the sample is ready for chromatographic separation. Gas chromatography (GC) is the most prevalent technique for separating FAMEs due to its high resolution. sigmaaldrich.comtandfonline.com The separated FAMEs, including Methyl Palmitate and this compound, are then introduced into a mass spectrometer for detection and quantification. shimadzu.com
The choice of GC column is critical for achieving good separation of fatty acids, which can differ by chain length, degree of saturation, and isomerism. tandfonline.com
Table 3: Example Chromatographic Systems for FAMEs Analysis
| Technique | Column Type | Mobile Phase / Carrier Gas | Detector | Reference |
|---|---|---|---|---|
| GC-FID | Supelco® Omegawax (polar) | Helium | Flame Ionization Detector | sigmaaldrich.com |
| GC-MS | DB-5MS (non-polar) | Helium | Time-of-Flight (TOF) MS | frontiersin.org |
| HPLC-UV | Reversed-Phase C18 | Acetonitrile/Water | UV Detector | researchgate.net |
| SFC-MS | HSS C18 SB | CO₂ with Methanol/Formic Acid | Mass Spectrometer | diva-portal.org |
While GC is standard, other techniques like reversed-phase high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) can also be used to separate FAMEs or underivatized fatty acids. researchgate.netdiva-portal.org These methods offer alternative selectivity, which can be advantageous for resolving complex mixtures or specific isomers. researchgate.netnih.gov Regardless of the separation technique, the co-elution of this compound with the endogenous Methyl Palmitate allows for accurate quantification by the mass spectrometer.
Optimization of Mass Spectrometric Parameters for Deuterated Analytes
The use of deuterated internal standards, such as this compound, is a cornerstone of quantitative omics, providing a robust method for accurate and precise quantification by mass spectrometry (MS). The optimization of MS parameters is a critical step to ensure maximal sensitivity and specificity for both the deuterated analyte and its non-labeled counterpart. This process involves the careful selection of ionization sources, precursor and product ions, and the fine-tuning of collision energies and other instrumental settings.
A key advantage of using stable isotope-labeled compounds like this compound is the ability to detect separate signals for the "heavy" (isotope-enriched) and "light" (native) forms of the same compound simultaneously. ckisotopes.com This co-elution and co-detection minimize variations arising from sample preparation and instrument performance, leading to highly reliable quantitative data.
Ionization and Precursor Ion Selection
The initial step in method development is the selection of an appropriate ionization technique. For fatty acid methyl esters (FAMEs), including Methyl Palmitate, both atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) can be effective, typically in positive ion mode. acs.orgamegroups.org Electron impact (EI) ionization is also commonly used in gas chromatography-mass spectrometry (GC-MS) for FAME analysis. researchgate.net However, EI can cause extensive fragmentation, leading to a low abundance of the molecular ion, which can impact sensitivity when using it as the precursor ion in multiple reaction monitoring (MRM). researchgate.net
For this compound, the precursor ion will have a mass-to-charge ratio (m/z) that is 3 units higher than that of the unlabeled Methyl Palmitate due to the three deuterium (B1214612) atoms. The unlabeled molecular ion for Methyl Palmitate is m/z 270.26. massbank.eu Therefore, the deuterated analogue will have a precursor ion at m/z 273.28. In high-resolution mass spectrometry, this mass difference is easily resolved, allowing for simultaneous monitoring.
Fragmentation and Product Ion Selection (MS/MS)
Following precursor ion selection, the next crucial step is the optimization of fragmentation in the collision cell to generate specific and abundant product ions for MRM analysis. This is achieved by systematically varying the collision energy (CE) for both the labeled and unlabeled analytes. The optimal CE is the one that produces the most stable and intense fragment ion signal.
For FAMEs, characteristic fragmentation patterns are well-documented. In a study using GC-MS/MS for the analysis of various FAMEs, common transitions were established for different classes of fatty acids. acs.org For saturated FAMEs, transitions like 143.1 → 55.1 m/z and 143.1 → 101.1 m/z were utilized. acs.org The fragmentation of Methyl Palmitate typically yields prominent ions at m/z 74 (the McLafferty rearrangement ion) and m/z 87. researchgate.net
When optimizing for this compound, it is essential to identify product ions that retain the deuterium label to ensure specificity. The derivatization of fatty acids with deuterated methanol (CD3OD) results in a +3 m/z mass shift, which allows for clear differentiation from naturally occurring FAMEs. chromatographyonline.comuni-due.de This labeling strategy also induces a slight shift in retention time, known as the chromatographic isotope effect, further aiding in the separation and selective detection of the deuterated standard. chromatographyonline.comuni-due.de
The table below illustrates typical MRM transitions that would be optimized for the analysis of Methyl Palmitate and its deuterated internal standard. The specific m/z values for product ions would be confirmed and fine-tuned during the method development process on the specific instrument being used.
Table 1: Exemplary MRM Transition Parameters for Methyl Palmitate Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
|---|---|---|---|
| Methyl Palmitate | 271.3 | 74.1 | 87.1 |
| This compound | 274.3 | 77.1 | 90.1 |
Instrumental Parameter Tuning
Beyond precursor and product ion selection, other mass spectrometer parameters are optimized to enhance signal intensity and stability. These can include:
Source Parameters: The temperature of the ion source and probe, as well as gas flow rates (e.g., cone gas, desolvation gas), are adjusted to achieve optimal ionization and desolvation. d-nb.info For instance, in one method, the ion source temperature was set to 150 °C and the probe temperature to 450 °C. d-nb.info
Collision Gas Pressure: The pressure of the collision gas (e.g., argon) in the collision cell affects the degree of fragmentation. d-nb.info
Lens Voltages: Voltages applied to the ion optics (lenses) are tuned to efficiently guide ions from the source to the detector. mdpi.com
The optimization process is often automated using software provided by the instrument manufacturer, which can systematically vary parameters and identify the settings that yield the best signal-to-noise ratio for the target analytes. slu.se The ultimate goal is to develop a robust and sensitive method that allows for the accurate quantification of native analytes over a wide dynamic range by referencing a stable, isotopically labeled internal standard like this compound.
Application of Methyl Palmitate D3 in Stable Isotope Tracing and Metabolic Flux Analysis
Principles of Stable Isotope Tracing with Deuterated Fatty Acids
Stable isotope tracing is a gold-standard methodology for studying the intricate pathways of lipid and lipoprotein metabolism in living organisms. bioscientifica.com Unlike radioactive isotopes, stable isotopes are non-radioactive and can be safely used in human studies, including in children and pregnant women, allowing for repeated measurements. bioscientifica.com The fundamental principle involves administering a stable isotope-labeled molecule (the tracer), such as a deuterated fatty acid, and monitoring its incorporation into various metabolic pools. eurisotop.com The tracer is chemically identical to its unlabeled counterpart (the tracee) but is distinguishable by its slightly higher mass due to the presence of deuterium (B1214612) atoms. bioscientifica.com
This mass difference allows for detection and quantification using mass spectrometry (MS) or nuclear magnetic resonance (NMR). eurisotop.com In lipid research, gas chromatography-mass spectrometry (GC-MS) is frequently employed, where fatty acids are first converted to their more volatile methyl esters for analysis. Therefore, a deuterated palmitic acid tracer introduced into a system would be extracted and derivatized to Methyl Palmitate-d3 for measurement. researchgate.net By measuring the ratio of the labeled tracer to the unlabeled tracee in biological samples, scientists can determine the rate of appearance and disappearance of metabolites, a measure known as metabolic flux. bioscientifica.combioscientifica.com
The use of deuterated fatty acids like the precursor to this compound enables the precise tracking of carbon flow through the complex network of lipid metabolism. nih.gov Once the labeled fatty acid is introduced, it mixes with the body's endogenous pools and is utilized in the same manner as unlabeled fatty acids. nih.gov This allows researchers to follow its path as it is esterified into complex lipids like triglycerides and phospholipids, stored in tissues, or oxidized for energy. alliedacademies.org
By taking samples over time (e.g., blood plasma) and analyzing the isotopic enrichment in different lipid fractions, a dynamic map of lipid trafficking can be constructed. eurisotop.com For instance, researchers can quantify the rate at which fatty acids from the plasma are taken up by the liver and incorporated into very-low-density lipoproteins (VLDL) for export. nih.gov This approach provides critical information on how dietary intake, hormonal changes, or disease states affect the distribution and utilization of fatty acids throughout the body. alliedacademies.org
After the initial synthesis of palmitate (a 16-carbon saturated fatty acid), it can be further modified through elongation (addition of two-carbon units) and desaturation (introduction of double bonds). researchgate.netnih.gov By introducing a deuterated palmitate tracer, scientists can directly measure the rate at which it is converted into other fatty acids. For example, the appearance of deuterium in stearate (18:0) or oleate (18:1) after administering labeled palmitate provides a direct measure of the activity of elongase and desaturase enzymes, respectively. nih.govnih.gov This technique has been crucial in understanding how these pathways are regulated and how their dysregulation contributes to diseases like non-alcoholic fatty liver disease (NAFLD) and insulin (B600854) resistance. metsol.com
Quantification of Metabolic Fluxes Using this compound
Metabolic flux is the rate at which metabolites are processed through a metabolic pathway. creative-proteomics.com Quantifying these fluxes provides a dynamic view of cellular activity that cannot be obtained from static measurements of metabolite concentrations alone. creative-proteomics.com Using tracers like this compound, researchers can move beyond a simple snapshot of the lipidome to understand the true dynamics of lipid synthesis, transport, and breakdown. creative-proteomics.com
The core of this quantification lies in measuring the isotopic enrichment of the tracer in various downstream products and applying mathematical models to interpret these data. nih.gov This provides quantitative values for the rates of specific metabolic reactions or entire pathways.
Isotopic enrichment is the measure of the abundance of the stable isotope label within a specific molecule or metabolic pool. isotope.com After administering a deuterated palmitate tracer, biological samples are collected, and lipids are extracted. These lipids are often broken down into their constituent fatty acids, which are then derivatized into fatty acid methyl esters (FAMEs), including this compound and any downstream labeled products, for analysis by GC-MS. bioscientifica.comresearchgate.net
The mass spectrometer separates ions based on their mass-to-charge ratio, allowing it to distinguish between the unlabeled molecules and their heavier, deuterium-labeled isotopologues. nih.gov By comparing the intensity of the signal from the labeled species to the unlabeled species, the precise level of isotopic enrichment can be calculated. bioscientifica.com This measurement is performed not only for the tracer itself (e.g., in plasma free fatty acids) but also for all the metabolites into which the label has been incorporated, such as palmitate, stearate, and oleate found within triglycerides or phospholipids. nih.gov
| Fatty Acid | Chemical Formula | Typical Unlabeled Mass (as Methyl Ester) | Tracer-Derived Labeled Mass (as Methyl Ester) | Isotopic Enrichment (%) at 4 hours |
|---|---|---|---|---|
| Palmitate | C16:0 | 270.45 | 273.47 | 5.2 |
| Stearate | C18:0 | 298.51 | 301.53 | 1.8 |
| Oleate | C18:1 | 296.49 | 299.51 | 1.1 |
This table illustrates hypothetical data showing how the deuterium label from a palmitate tracer is incorporated into downstream fatty acids through elongation (to stearate) and subsequent desaturation (to oleate), with decreasing enrichment in products further down the pathway.
The raw data on isotopic enrichment must be interpreted using computational models to estimate the underlying metabolic fluxes. nih.gov These models consist of a series of mathematical equations that describe the metabolic network being studied. nih.gov By inputting the measured enrichment data, these algorithms can solve for the unknown flux rates. creative-proteomics.com
Several computational approaches are used:
Mass Isotopomer Distribution Analysis (MIDA): This technique is particularly useful for studying biosynthesis pathways like DNL. metsol.com It analyzes the distribution pattern of different isotopologues (molecules with different numbers of isotopic labels) to calculate the enrichment of the precursor pool (e.g., acetyl-CoA) from which the fatty acids are made. nih.gov
Flux Balance Analysis (FBA): FBA is a mathematical approach used to predict metabolic flux distributions in a given network. nih.gov While often used for genome-scale models, it can be constrained with experimental data from isotope tracing studies to provide more accurate, context-specific flux estimations. nih.gov
Compartmental Modeling: This approach is frequently used in physiological studies to describe the movement of tracers between different body pools or compartments (e.g., plasma, liver, adipose tissue). nih.gov By fitting the isotopic enrichment curves over time to the model, researchers can calculate rates of production, clearance, and inter-tissue transport of fatty acids. nih.gov
These computational tools are essential for translating complex isotopic labeling data into meaningful physiological flux rates. wikipedia.org
Insights into Specific Lipid Metabolic Pathways
The application of deuterated fatty acid tracers, analyzed as their methyl esters like this compound, has yielded significant insights into the regulation of lipid metabolism in health and disease. These methods allow for the direct quantification of pathway activity in vivo.
Key research findings enabled by this technique include:
Quantifying VLDL-Triglyceride Synthesis: Studies using constant infusions of labeled palmitate have been able to determine the relative contributions of different fatty acid sources to the production of liver triglycerides that are secreted in VLDL particles. nih.gov This has shown that in certain metabolic states, the majority of fatty acids used for VLDL synthesis come from the circulating pool of free fatty acids, rather than from de novo lipogenesis. researchgate.net
Measuring Fatty Acid Oxidation: By using a uniformly ¹³C-labeled palmitate tracer, it is possible to measure the rate of fatty acid oxidation by tracking the appearance of labeled ¹³CO₂ in expired air. bioscientifica.com While this specific application uses a different isotope, the principle of tracing the fate of a fatty acid is the same. Deuterated tracers can be used to follow the partitioning of fatty acids between storage and oxidative pathways.
Identifying Defects in Fatty Liver Disease: Tracing studies have been critical in understanding the pathogenesis of NAFLD. Research has demonstrated that increased flux of fatty acids to the liver, coupled with enhanced DNL and impaired fatty acid oxidation, are key contributors to the accumulation of fat in the liver. metsol.com
| Metabolic Pathway | Condition Studied | Key Finding | Reference Principle |
|---|---|---|---|
| Hepatic De Novo Lipogenesis (DNL) | Fasting vs. Refeeding | DNL is a minor contributor to VLDL-fatty acids in the fasted state but increases significantly after a high-carbohydrate meal. | semanticscholar.orgresearchgate.net |
| VLDL-Triglyceride Production | Insulin Resistance | Increased flux of plasma free fatty acids to the liver is a primary driver of increased VLDL-TG production. | nih.gov |
| Fatty Acid Elongation | Cell Culture Models | Directly quantified the conversion rate of palmitate to stearate, providing a measure of stearoyl-CoA elongase activity. | nih.gov |
Fatty Acid Synthesis and Degradation Kinetics
Stable isotope tracing with labeled fatty acids is a cornerstone for studying the complex regulation of fatty acid metabolism. researchgate.net By introducing this compound into a biological system, researchers can precisely measure the rates of fatty acid synthesis (de novo lipogenesis), elongation, and degradation (β-oxidation).
In studies of fatty acid synthesis, the rate of appearance of the labeled palmitate tracer can be used to calculate the endogenous production of unlabeled fatty acids. nih.gov Conversely, the disappearance of the tracer from the free fatty acid pool provides a measure of its uptake and utilization by tissues.
Detailed research findings from studies using similar stable isotope tracers have revealed that the balance between fatty acid synthesis and degradation is tightly controlled by hormonal and nutritional signals. For instance, in states of energy surplus, de novo lipogenesis is upregulated, leading to the conversion of carbohydrates into fatty acids for storage. nih.gov Conversely, during fasting or exercise, β-oxidation is stimulated to release energy from stored fats.
The kinetics of these processes can be quantified by measuring the enrichment of the d3 label in various fatty acid pools over time. This provides valuable data on the flux through these pathways, which can be altered in metabolic diseases such as obesity and type 2 diabetes.
Table 1: Representative Kinetic Parameters of Fatty Acid Metabolism Measured by Stable Isotope Tracing
| Parameter | Description | Typical Measurement |
| Rate of Appearance (Ra) | The rate at which endogenous unlabeled fatty acids enter the bloodstream. | µmol/kg/min |
| Rate of Disappearance (Rd) | The rate at which fatty acids are taken up from the bloodstream by tissues. | µmol/kg/min |
| Fractional Synthetic Rate (FSR) | The percentage of a lipid pool that is newly synthesized per unit of time. | %/hour |
| Oxidation Rate | The rate at which fatty acids are broken down to produce energy. | µmol/kg/min |
Phospholipid Biosynthesis and Turnover Dynamics
Phospholipids are essential components of cellular membranes and play critical roles in cell signaling. The fatty acid composition of phospholipids is crucial for their function and is dynamically regulated. This compound can be used to trace the incorporation of palmitate into various phospholipid classes, providing insights into the dynamics of their biosynthesis and turnover.
Once taken up by the cell, the labeled palmitate is activated to palmitoyl-CoA and can be incorporated into different positions of the glycerol backbone of phospholipids through various enzymatic reactions. By tracking the appearance of the d3 label in specific phospholipid species, such as phosphatidylcholine (PC) and phosphatidylethanolamine (PE), researchers can determine the activity of different biosynthetic pathways.
For example, studies using deuterated precursors have been instrumental in elucidating the contributions of the CDP-choline pathway versus the phosphatidylethanolamine N-methyltransferase (PEMT) pathway for PC synthesis. nih.gov The rate of incorporation of the labeled palmitate into different phospholipid molecules reflects the turnover rate of these membrane components, which can be indicative of processes such as membrane remodeling, cell growth, and apoptosis.
Table 2: Illustrative Data on Phospholipid Turnover from Stable Isotope Tracing Studies
| Phospholipid Class | Key Biosynthetic Pathway | Tracer Incorporation Measurement |
| Phosphatidylcholine (PC) | CDP-choline pathway, PEMT pathway | Enrichment of d3-label in PC species |
| Phosphatidylethanolamine (PE) | CDP-ethanolamine pathway, Decarboxylation of phosphatidylserine | Enrichment of d3-label in PE species |
| Phosphatidylinositol (PI) | De novo synthesis from CDP-diacylglycerol | Enrichment of d3-label in PI species |
Triglyceride Metabolism and Storage
Triglycerides are the primary form of energy storage in the body, and their metabolism is central to energy homeostasis. Dysregulation of triglyceride metabolism is a hallmark of many metabolic diseases. This compound is an invaluable tracer for studying the synthesis, storage, and breakdown of triglycerides. frontiersin.org
The labeled palmitate can be traced as it is esterified into triglycerides and stored in lipid droplets within cells. The rate of incorporation of the d3 label into the triglyceride pool provides a direct measure of triglyceride synthesis. Furthermore, the release of labeled fatty acids from triglycerides during lipolysis can be monitored to determine the rate of triglyceride turnover.
Research using stable isotope-labeled fatty acids has shown that triglycerides are in a constant state of flux, with ongoing synthesis and breakdown. frontiersin.org This "futile cycling" allows for rapid mobilization of fatty acids when energy is needed. In conditions like insulin resistance, the balance is shifted towards increased triglyceride synthesis and storage, leading to lipid accumulation in tissues like the liver and muscle. nih.gov
Application in Diverse Research Models
The versatility of this compound as a tracer allows for its application across a range of research models, from simple cell cultures to complex whole-organism studies. Each model system offers unique advantages for investigating different aspects of lipid metabolism.
In Vitro Cell Culture Systems for Metabolic Studies
In vitro cell culture systems provide a controlled environment to study cellular lipid metabolism in isolation from systemic influences. nih.govnih.gov Various cell lines, such as hepatocytes, adipocytes, and myocytes, can be cultured and treated with this compound to investigate specific metabolic pathways.
These systems are particularly useful for dissecting the molecular mechanisms that regulate fatty acid uptake, esterification into complex lipids, and oxidation. For example, researchers can use cell cultures to study the effects of hormones, nutrients, or drugs on lipid metabolism by measuring the incorporation of the d3 label into different lipid fractions. nih.gov While in vitro models offer high experimental control, it is important to consider that culture conditions can influence cellular metabolism. nih.govnih.gov
Ex Vivo Tissue Explants and Organ Perfusion Models
Ex vivo tissue explants and organ perfusion models bridge the gap between in vitro and in vivo studies. These models involve maintaining isolated tissues or whole organs in a viable state outside the body, allowing for the study of tissue-specific metabolism in a more physiologically relevant context than cell culture.
In an ex vivo organ perfusion system, a nutrient-rich solution containing this compound can be circulated through the organ, such as a liver or heart. nih.govmdpi.com This allows for the measurement of fatty acid uptake, metabolism, and storage by the entire organ without the confounding variables of systemic circulation and inter-organ communication. This approach is particularly valuable for studying the metabolic function of organs in the context of transplantation and for testing the effects of therapeutic interventions. nih.gov
In Vivo Animal Models for Systemic Lipid Metabolism
In vivo animal models, such as mice and rats, are essential for studying systemic lipid metabolism and its regulation in a whole-organism context. researchgate.netnih.gov By administering this compound to these animals, researchers can trace the fate of dietary or endogenously synthesized fatty acids throughout the body.
This approach allows for the investigation of inter-organ lipid fluxes, such as the transport of fatty acids from adipose tissue to the liver and muscle. It is also crucial for understanding how lipid metabolism is altered in disease states like obesity, diabetes, and cardiovascular disease. nih.govnih.gov Stable isotope tracing in vivo provides a dynamic view of lipid metabolism that cannot be fully recapitulated in simpler models.
Table 3: Comparison of Research Models for Studying Lipid Metabolism with this compound
| Research Model | Advantages | Disadvantages |
| In Vitro Cell Culture | High experimental control, mechanistic insights. | Lacks physiological context, potential for altered metabolism. |
| Ex Vivo Tissue/Organ | Preserves tissue architecture and cell-cell interactions, tissue-specific metabolism. | Limited viability, lacks systemic regulation. |
| In Vivo Animal Models | Represents systemic metabolism and inter-organ communication, high physiological relevance. | Complex, expensive, ethical considerations. |
Advanced Analytical Methodologies for Methyl Palmitate D3 Detection and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) Techniques
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone for the analysis of fatty acid methyl esters (FAMEs), including their deuterated analogues. researchgate.netsigmaaldrich.com FAMEs are volatile derivatives of fatty acids, making them highly suitable for GC separation. shimadzu.com A study focusing on the simultaneous analysis of fatty acids and FAMEs utilized in situ isotope-labeling with deuterated methanol (B129727) (CD3OD), demonstrating the power of GC-MS in distinguishing between endogenous and newly synthesized molecules. nih.gov
The choice of ionization mode in GC-MS significantly impacts the resulting mass spectrum and the information that can be obtained.
Electron Ionization (EI): As a "hard" ionization technique, EI uses high-energy electrons (typically 70 eV) to bombard analyte molecules. scioninstruments.com This process induces extensive fragmentation, creating a detailed and reproducible fingerprint of the molecule. scioninstruments.comjeol.com While these fragmentation patterns are excellent for structural elucidation and library matching, the high energy often leads to the absence or very low abundance of the molecular ion (M+•), which can make determining the molecular weight challenging, especially for unsaturated FAMEs. scioninstruments.comjeol.com For Methyl Palmitate, EI-MS produces characteristic fragment ions that can be used for identification. researchgate.netresearchgate.net
Chemical Ionization (CI): In contrast, CI is a "soft" ionization technique that uses a reagent gas (e.g., methane (B114726) or ammonia) to ionize the analyte through chemical reactions. scioninstruments.comresearchgate.net This results in significantly less fragmentation and typically produces a prominent protonated molecule [M+H]⁺. researchgate.net This feature is particularly advantageous for confirming the molecular weight of the analyte. scioninstruments.com For FAME analysis, CI is often considered more suitable for quantitative analysis because it can generate specific, high-mass ions that are ideal for monitoring, thereby improving selectivity and sensitivity. researchgate.netnih.govcapes.gov.br
A comparative overview of EI and CI for FAME analysis is presented below:
| Feature | Electron Ionization (EI) | Chemical Ionization (CI) |
| Ionization Principle | High-energy electron impact | Chemical reaction with reagent gas ions |
| Fragmentation | Extensive ("Hard" Ionization) | Minimal ("Soft" Ionization) |
| Molecular Ion | Often weak or absent | Strong protonated molecule [M+H]⁺ |
| Primary Use | Structural elucidation, library matching | Molecular weight determination, quantitative analysis |
| Sensitivity | Can be lower for quantitative purposes due to ion current dispersion among many fragments. | Often higher for quantitative analysis due to concentration of ion current in the [M+H]⁺ ion. researchgate.netnih.gov |
To overcome the challenges of analyzing low-abundance species in complex mixtures, targeted GC-MS methods like Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) are employed.
Selected Ion Monitoring (SIM): In SIM mode, the mass spectrometer is set to detect only a few specific m/z values corresponding to characteristic ions of the target analyte, rather than scanning the entire mass range. This dramatically increases the dwell time on the ions of interest, leading to a significant enhancement in sensitivity and selectivity. researchgate.net For Methyl Palmitate-d3, ions reflecting the deuterated methyl group and specific fragments of the palmitate chain would be monitored.
Multiple Reaction Monitoring (MRM): MRM, typically performed on a triple quadrupole (TQ) mass spectrometer, offers even greater specificity and sensitivity than SIM. chromatographyonline.com It involves the selection of a specific precursor ion (e.g., the [M+H]⁺ of this compound), its fragmentation in a collision cell, and the subsequent monitoring of a specific product ion. shimadzu.comchromatographyonline.com This two-stage filtering process minimizes background noise and matrix interference, making it a highly precise quantitative technique. chromatographyonline.com For instance, a method for quantifying FAMEs in human plasma used a deuterated C18:0 FAME internal standard and GC-TQ-MS in MRM mode to achieve high precision. acs.org The use of MRM allows for the selective differentiation of FAs from FAMEs when using isotope labeling. chromatographyonline.com
The enhanced sensitivity of these targeted approaches is critical for studies involving stable isotope tracers like this compound, where accurate quantification is essential.
Mass Isotopomer Distribution Analysis (MIDA) is a powerful technique used in metabolic studies to determine the synthesis rates of polymers, such as fatty acids, from isotopically labeled precursors. When cells or organisms are supplied with a labeled substrate (e.g., deuterated water or glucose), the label is incorporated into newly synthesized molecules.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
While GC-MS is a dominant technique for FAMEs, liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool for broader lipidomics, capable of analyzing intact lipids and a wide range of lipid classes without the need for derivatization to induce volatility. nih.govacs.org
Modern lipidomics demands high-throughput and high-resolution analysis to manage the immense complexity of the lipidome.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): UPLC utilizes columns with smaller particles (<2 µm) to achieve faster separations, higher resolution, and greater sensitivity compared to conventional HPLC. mdpi.com When coupled with tandem mass spectrometry (MS/MS), it is a powerful platform for targeted and untargeted lipidomics. mdpi.com UPLC-MS/MS can be used to identify hundreds of lipid species in biological samples like plasma. mdpi.com Deuterated internal standards are often used in these analyses to ensure accurate quantification. mdpi.com
Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS): QTOF-MS combines a quadrupole mass analyzer with a time-of-flight mass analyzer, providing high mass accuracy (<5 ppm) and high resolution. creative-proteomics.comresearchgate.net This allows for the confident determination of elemental compositions and the differentiation of lipids with very similar masses. creative-proteomics.com UPLC-QTOF-MS has been successfully applied to lipidomic profiling to discover disease biomarkers, identifying dozens of dysregulated lipid species in complex samples. creative-proteomics.comnih.gov
The capabilities of these platforms are summarized in the table below:
| Technique | Key Advantages | Typical Application in Lipidomics |
| UPLC-MS/MS | High throughput, high sensitivity, excellent for quantification. mdpi.com | Targeted quantification of lipid classes, metabolic flux analysis. mdpi.com |
| UPLC-QTOF-MS | High mass accuracy, high resolution, excellent for identification. creative-proteomics.comresearchgate.net | Untargeted lipidomic profiling, biomarker discovery, identification of unknown lipids. creative-proteomics.comnih.gov |
Electrospray Ionization (ESI) is the most common ionization source for LC-MS-based lipidomics. nih.govuib.no It is a soft ionization technique that generates intact molecular ions or adducts from analytes in a liquid phase.
For FAMEs, ESI is less straightforward than for more polar lipids. FAMEs lack easily ionizable functional groups. nih.gov While they can be analyzed, derivatization is often employed to improve ionization efficiency and sensitivity. nih.govnih.gov For instance, creating derivatives with a permanently charged group can increase sensitivity by several orders of magnitude. nih.gov
In positive-ion ESI, FAMEs can be detected as protonated molecules ([M+H]⁺) or, more commonly, as adducts with sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH4]⁺). acs.org Sodium adduction can significantly enhance the signal intensity for FAMEs, sometimes by as much as 10-fold, improving ionization efficiency and leading to a more stable signal. acs.org Analysis of FAs and FAMEs by LC-MS with ESI provides valuable information on the molecular mass, which is often missing in GC-EI-MS, but may struggle to distinguish between isomers. uib.no
Data Processing and Bioinformatic Tools for Isotopic Data Analysis
The analysis of biological samples from studies utilizing this compound generates complex datasets from mass spectrometry. To extract meaningful biological insights, this raw data must undergo rigorous computational processing. This essential step involves correcting for naturally occurring isotopes and subsequently calculating the distribution of the deuterium (B1214612) label across different molecules. These calculations are fundamental for determining metabolic fluxes, which quantify the rates of biochemical reactions. The precision of the final results heavily relies on the appropriate selection and application of specialized data processing software and bioinformatic tools designed to interpret complex isotopic data.
Correction for Natural Isotope Abundance
A critical and foundational step in analyzing data from stable isotope labeling experiments is the correction for the natural abundance of heavy isotopes. Elements in nature are composed of a mixture of isotopes. For example, while the most common carbon isotope is ¹²C, approximately 1.1% of natural carbon is the heavier ¹³C isotope. This phenomenon of natural isotopic abundance applies to all elements present in biological molecules.
When a molecule such as palmitate is analyzed by a mass spectrometer, the instrument detects not only the deuterium atoms intentionally introduced from the this compound tracer but also the heavy isotopes that are naturally present in the molecule's carbon, hydrogen, oxygen, and other atoms. This background "noise" from natural isotopes can interfere with the accurate measurement of the tracer's incorporation.
To ensure the accuracy of the experimental results, it is imperative to mathematically remove the contribution of these naturally occurring heavy isotopes. This correction is typically achieved using algorithms that consider the elemental formula of the molecule being analyzed and the known natural isotopic abundances of its constituent elements. Without this correction, the level of isotopic enrichment from the tracer would be overestimated, leading to significant errors in the subsequent calculation of metabolic pathway activities. Various software packages are available to automate this crucial correction, thereby ensuring the integrity of the data.
Software for Mass Isotopomer Distribution (MID) and Flux Calculation
After correcting for natural isotope abundance, the subsequent analytical step involves determining the Mass Isotopomer Distribution (MID). A mass isotopomer is a molecule that differs from others only in its isotopic composition. The MID provides a detailed profile of the relative amounts of each isotopomer for a given metabolite. This distribution is a direct consequence of the metabolic pathways through which the labeled precursor, derived from this compound, has been metabolized.
A variety of specialized software tools have been developed to analyze MID data and to perform metabolic flux calculations. These tools vary in their capabilities, from straightforward calculators for determining isotopic enrichment to highly sophisticated platforms for comprehensive metabolic modeling.
Table 1: Software for Mass Isotopomer Distribution (MID) and Flux Calculation
| Software | Key Features | Primary Application |
| IsoCor | An open-source tool specifically designed to correct raw mass spectrometry data for natural isotope abundance. | Pre-processing of mass spectrometry data to obtain accurately corrected mass isotopomer distributions. |
| INCA (Isotopomer Network Compartment Analysis) | A comprehensive MATLAB-based platform for metabolic flux analysis that supports experiment design, simulation, and flux estimation from isotopic labeling data. | Detailed metabolic flux analysis in complex biological systems, accommodating both stationary and non-stationary metabolic states. |
| Metran | A tool used for metabolic flux analysis that can integrate data from multiple isotopic tracers to resolve complex metabolic networks. | Advanced metabolic flux analysis, particularly in systems where multiple labeled substrates are used. |
| FluxFix | A software that automates the correction for natural isotope abundance and provides tools for calculating metabolic fluxes. | Streamlined data processing and flux calculation for stable isotope labeling experiments. |
The choice of software is dictated by the specific objectives of the research, the complexity of the biological system under investigation, and the nature of the mass spectrometry data. For example, IsoCor is highly effective for the initial and critical step of data correction, whereas more advanced software like INCA is necessary for conducting in-depth metabolic flux analysis. These bioinformatic tools are indispensable for converting the complex patterns of isotopic labeling into quantitative and mechanistically informative data on metabolic function.
Challenges and Future Directions in Research Utilizing Methyl Palmitate D3
Methodological Considerations and Potential Artifacts in Deuterium (B1214612) Labeling
The use of deuterium-labeled tracers such as methyl palmitate-d3 is a powerful technique for studying metabolic pathways. However, researchers must be mindful of several methodological considerations to ensure accurate data interpretation. One key aspect is the potential for kinetic isotope effects, where the heavier isotope can alter the rate of biochemical reactions. While often minor, this effect needs to be considered, especially in studies measuring sensitive metabolic fluxes.
Table 1: Methodological Considerations in Deuterium Labeling
| Consideration | Description | Potential Impact | Mitigation Strategy |
|---|---|---|---|
| Kinetic Isotope Effect | The difference in reaction rates between molecules containing light and heavy isotopes. | Can alter measured metabolic fluxes. | Careful validation and comparison with other tracers. |
| Isotope Scrambling | Redistribution of deuterium atoms within a molecule or to other molecules. | Complicates mass isotopomer distribution analysis. | Advanced mass spectrometry techniques and data analysis algorithms. |
| Tracer Purity | The isotopic and chemical purity of the this compound. | Inaccurate quantification and pathway tracing. | Use of high-purity certified standards and rigorous quality control. |
| Tracer Dose and Duration | The amount and timing of tracer administration. | Can affect the steady-state assumption and tracer kinetics. | Pilot studies to determine optimal dosing and sampling times. |
Integration with Other Omics Technologies for Comprehensive Metabolic Profiling
To gain a holistic view of cellular metabolism, integrating data from this compound tracing studies with other "omics" technologies is essential. nih.gov Combining metabolomics with genomics, transcriptomics, and proteomics can provide a more complete picture of how genetic variations and changes in gene and protein expression influence lipid metabolism. nih.govucl.ac.uk
For instance, integrating this compound flux data with transcriptomic data can reveal how changes in the expression of genes involved in fatty acid oxidation are correlated with the actual metabolic flux through that pathway. This multi-omics approach is crucial for understanding the complex regulatory networks that govern metabolism in both health and disease. nih.govmdpi.com The combination of various analytical platforms can lead to a more thorough understanding of a metabolite's profile, which ensures more precise identification, detection, and quantification. researchgate.net
Development of Novel Derivatization and Analytical Techniques
Advances in analytical chemistry are continually improving the sensitivity and specificity of detecting and quantifying this compound and its metabolites. The development of novel derivatization techniques can enhance the volatility and ionization efficiency of these compounds, making them more amenable to analysis by gas chromatography-mass spectrometry (GC-MS). mdpi.com For example, different derivatization reagents and reaction conditions can be optimized to improve the signal intensity and chromatographic separation of fatty acid methyl esters. mdpi.comnih.govnih.gov
Furthermore, the application of advanced analytical platforms, such as comprehensive two-dimensional gas chromatography (GC×GC) and high-resolution mass spectrometry, offers greater resolving power and more accurate mass measurements. These technologies can help to distinguish between closely related isomers and to identify previously unknown metabolites of this compound.
Table 2: Emerging Analytical Techniques for this compound Analysis
| Technique | Advantage | Application |
|---|---|---|
| Comprehensive 2D GC (GC×GC) | Enhanced peak capacity and separation of complex mixtures. | Resolving isomeric fatty acid metabolites. |
| High-Resolution MS (e.g., Orbitrap, FT-ICR) | High mass accuracy and resolution for confident compound identification. acs.org | Accurate mass measurements to determine elemental composition. |
| Chemical Derivatization | Improved volatility and ionization for better GC-MS performance. mdpi.com | Enhanced detection of low-abundance fatty acid species. |
| Supercritical Fluid Chromatography (SFC) | Analysis of thermolabile and non-volatile compounds. | Alternative separation technique for specific lipid classes. |
Expanding Applications in Systems Biology and Pathway-Specific Research
This compound is a valuable tool for systems biology, enabling researchers to map the flow of carbon through interconnected metabolic pathways. frontiersin.orgmcmaster.ca By tracing the incorporation of deuterium from this compound into various downstream metabolites, it is possible to quantify the relative contributions of different pathways to lipid synthesis and catabolism. eurisotop.com This approach can be used to investigate how metabolic networks are rewired in response to genetic perturbations, dietary interventions, or disease states. frontiersin.orgnih.gov
For example, studies can utilize this compound to explore the regulation of fatty acid oxidation in specific organelles, such as mitochondria and peroxisomes, or to investigate the interplay between lipid metabolism and other central metabolic pathways like the citric acid cycle.
Standardization of Protocols for Inter-Laboratory Comparability
To ensure the reproducibility and comparability of data generated in different laboratories, the standardization of protocols for studies using this compound is crucial. bipm.org This includes standardizing procedures for sample collection, storage, extraction, derivatization, and data analysis. who.intnih.gov The establishment of certified reference materials for this compound and its key metabolites would also be highly beneficial for quality control and method validation. bipm.orgnih.gov
Inter-laboratory ring trials, where the same samples are analyzed by multiple laboratories, can help to identify sources of variability and to establish best practices for experimental design and execution. who.intresearchgate.net The adoption of standardized reporting guidelines would also facilitate the comparison and meta-analysis of data from different studies.
Q & A
Q. What is the primary role of Methyl Palmitate-d³ in lipid metabolism studies?
Methyl Palmitate-d³, a deuterated isotopologue of methyl palmitate, is used as a stable isotopic tracer to investigate lipid metabolism pathways. Its deuterium substitution at specific positions (e.g., terminal methyl groups) allows for precise tracking via mass spectrometry (MS) or nuclear magnetic resonance (NMR) during in vitro or in vivo studies. Researchers employ it to quantify fatty acid oxidation rates, monitor enzymatic activity (e.g., lipases), and distinguish endogenous vs. exogenous lipid sources in metabolic flux analyses .
Q. How should researchers synthesize and characterize Methyl Palmitate-d³ for experimental use?
Synthesis typically involves esterification of deuterated palmitic acid (e.g., d³-labeled at the ω-terminal) with methanol under acid catalysis. Characterization requires:
- NMR : Confirm deuterium incorporation (e.g., absence of proton signals at labeled positions) and ester bond formation (δ ~3.6 ppm for methoxy group).
- MS : Validate molecular ion peaks (e.g., m/z 287 for [M+H]⁺ of Methyl Palmitate-d³) and isotopic purity (>97% via isotopic abundance analysis).
- Chromatography : Use GC-MS or LC-MS to verify purity and retention time consistency with non-deuterated analogs .
Q. What are the standard protocols for integrating Methyl Palmitate-d³ into lipidomic workflows?
Protocols include:
- Spike-in controls : Add known quantities to biological matrices (e.g., serum, cell lysates) to calibrate extraction efficiency and MS ionization variability.
- Internal standardization : Use deuterated analogs to correct for matrix effects in quantitative MS.
- Data normalization : Express results as deuterium-to-hydrogen (D/H) ratios or fractional enrichment to account for isotopic dilution .
Advanced Research Questions
Q. How can researchers resolve contradictions in deuterium distribution data from metabolic studies using Methyl Palmitate-d³?
Discrepancies often arise from isotopic scrambling or non-uniform labeling. Mitigation strategies include:
- Kinetic modeling : Apply compartmental models to differentiate isotopic exchange vs. metabolic turnover.
- Positional isotopomer analysis : Use tandem MS or ²H-NMR to track site-specific deuterium retention.
- Control experiments : Compare results with uniformly labeled (e.g., d³¹) vs. position-specific (e.g., terminal d₃) analogs to identify artifacts .
Q. What experimental designs optimize the use of Methyl Palmitate-d³ in studying isotopic effects on enzyme kinetics?
Advanced approaches involve:
- Isotope-edited assays : Measure kcat/KM ratios for deuterated vs. non-deuterated substrates to quantify kinetic isotope effects (KIEs).
- Temperature-dependent studies : Compare Arrhenius plots to isolate isotopic effects on activation energy.
- Computational docking : Use molecular dynamics simulations to correlate deuterium-induced steric effects with enzymatic binding affinities .
Q. How should researchers address challenges in quantifying low-abundance Methyl Palmitate-d³ in complex biological matrices?
Enhance sensitivity and specificity via:
- Derivatization : Convert to pentafluorobenzyl esters for electron-capture negative ionization (ECNI) MS.
- High-resolution MS : Use Orbitrap or TOF instruments to resolve isotopic clusters from background noise.
- Immunoaffinity enrichment : Develop antibodies targeting the deuterated moiety for selective extraction .
Q. What methodologies validate the stability of Methyl Palmitate-d³ under varying experimental conditions?
Stability assessments require:
- Accelerated degradation studies : Expose the compound to extreme pH, temperature, or oxidative stress (e.g., H₂O₂) and monitor deuterium loss via MS.
- Longitudinal stability assays : Store samples at −80°C, 4°C, and room temperature, analyzing degradation kinetics over weeks/months.
- Solvent compatibility tests : Evaluate stability in common solvents (e.g., DMSO, ethanol) using NMR to detect solvolysis .
Data Reproducibility & Collaboration
Q. How can researchers ensure reproducibility in studies involving Methyl Palmitate-d³?
Best practices include:
- Detailed supplementary materials : Publish NMR/MS spectra, raw chromatograms, and isotopic purity certificates.
- Open-data repositories : Share datasets on platforms like Zenodo or Figshare with standardized metadata (e.g., instrument parameters, solvent batches).
- Inter-laboratory validation : Conduct round-robin trials to harmonize protocols across institutions .
Q. What frameworks support collaborative research on Methyl Palmitate-d³ across multiple institutions?
Effective collaboration requires:
- Centralized data management : Use platforms like LabArchives or Open Science Framework (OSF) for real-time data sharing.
- Protocol standardization : Adopt ICH guidelines (e.g., Q2(R1) for analytical validation) to align methodologies.
- Ethical compliance : Ensure material transfer agreements (MTAs) and isotopic-use permits are in place .
Methodological Pitfalls & Solutions
Q. What are common analytical pitfalls in spectral interpretation of Methyl Palmitate-d³, and how can they be avoided?
Challenges include:
- Deuterium-proton exchange : Minimize by using aprotic solvents and avoiding acidic conditions during NMR sample preparation.
- Isotopic impurity artifacts : Use high-purity reagents and validate synthetic steps with intermediate MS checks.
- Baseline noise in MS : Optimize ionization parameters (e.g., ESI voltage, desolvation temperature) and employ background subtraction algorithms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
